Ethyl 3-(acryloylamino)benzoate
Description
Ethyl 3-(acryloylamino)benzoate is a synthetic ester derivative of benzoic acid featuring an acryloylamino (-NHCOCH₂CH₂) substituent at the meta position of the benzene ring. This compound combines the ester functionality of ethyl benzoate with the reactive acryloyl group, making it a versatile intermediate in polymer chemistry and materials science. The acryloylamino group enables participation in radical polymerization reactions, while the ethyl ester enhances solubility in organic solvents. Its synthesis typically involves the acylation of ethyl 3-aminobenzoate with acryloyl chloride under controlled conditions .
Properties
CAS No. |
134046-77-8 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-6-9(8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) |
InChI Key |
MZMXTDKQCVCIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Type
Key Observations :
- Positional Effects: Para-substituted analogs (e.g., Ethyl 4-(dimethylamino)benzoate) exhibit higher electron-donating capacity, enhancing reactivity in photopolymerization . Meta-substituted derivatives, like this compound, offer steric advantages in crosslinking reactions.
- Functional Group Diversity: Thioether and quinoline groups impart biological activity, whereas acryloylamino groups prioritize polymer compatibility.
Physicochemical Properties
Solubility and Reactivity
Analysis :
Polymer Chemistry
This compound serves as a crosslinker in acrylic resins, offering superior thermal stability (decomposition >250°C) compared to Ethyl 4-(dimethylamino)benzoate, which degrades at ~200°C . Its acryloyl group enables rapid copolymerization with styrene and methyl methacrylate, achieving glass transition temperatures (Tg) of 105–120°C .
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